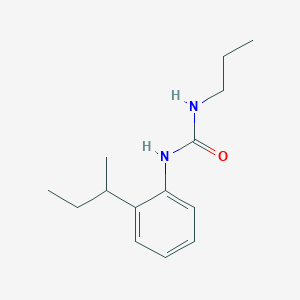![molecular formula C20H16INO3 B5327523 4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5327523.png)
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate, also known as IQ-1S, is a synthetic compound that has been widely used in scientific research. It is a small molecule inhibitor of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis. The Wnt signaling pathway has been implicated in many diseases, including cancer, osteoporosis, and Alzheimer's disease. IQ-1S has been shown to inhibit the growth of cancer cells and promote the differentiation of stem cells.
Wirkmechanismus
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate inhibits the Wnt signaling pathway by binding to the protein Dishevelled (Dvl), which is involved in the activation of the pathway. By binding to Dvl, this compound prevents the activation of the Wnt signaling pathway, leading to the inhibition of cell growth and the promotion of differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also promotes the differentiation of stem cells into osteoblasts and chondrocytes, which are important for bone and cartilage regeneration. In addition, this compound has been shown to reduce the expression of beta-catenin, a protein that is involved in the activation of the Wnt signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-characterized mechanism of action. However, this compound also has some limitations. It can be toxic at high concentrations and may have off-target effects. In addition, it may not be effective in all types of cancer cells or stem cells.
Zukünftige Richtungen
There are several future directions for the study of 4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on other signaling pathways and its potential for use in combination therapies. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different applications.
Synthesemethoden
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate can be synthesized using a multi-step process that involves the reaction of 8-methoxy-2-quinolinecarboxaldehyde with 4-iodoaniline, followed by the reaction of the resulting intermediate with phenylacetic acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been extensively used in scientific research to study the Wnt signaling pathway. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, colon cancer, and lung cancer. This compound has also been shown to promote the differentiation of stem cells into osteoblasts and chondrocytes, which are important for bone and cartilage regeneration. In addition, this compound has been used to study the role of the Wnt signaling pathway in Alzheimer's disease and osteoporosis.
Eigenschaften
IUPAC Name |
[4-iodo-2-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16INO3/c1-13(23)25-18-11-8-16(21)12-15(18)7-10-17-9-6-14-4-3-5-19(24-2)20(14)22-17/h3-12H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKKJUYKKUSIGY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)I)C=CC2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)I)/C=C/C2=NC3=C(C=CC=C3OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5327449.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide](/img/structure/B5327461.png)


![2-({4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5327480.png)
![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B5327511.png)
![methyl {4-bromo-2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5327514.png)
![N-(2-methoxyethyl)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5327515.png)
![2-chloro-N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5327516.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5327517.png)
![4-methyl-1-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-oxopentan-2-one](/img/structure/B5327535.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5327541.png)
![7-[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5327548.png)
